![molecular formula C12H19ClN4O B13260843 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride](/img/structure/B13260843.png)
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride is a chemical compound that features a pyrrolidine ring, a pyrimidine ring, and a morpholine ring. This compound is of interest due to its potential pharmacological activities and its role in various scientific research applications.
Preparation Methods
The synthesis of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is typically stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified by different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: Intramolecular cyclization reactions can be used to form the pyrrolidine ring from acyclic precursors.
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound shows potential in inhibiting a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits various enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can be compared with other similar compounds, such as:
2-(Pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine and pyrimidine rings but lacks the morpholine ring.
2-[2-(2-Hydroxynaphthalen-2-yl)pyrrolidin-1-yl]pyrimidin-1-ium 2,2,2-trifluoroacetate: This compound has a similar pyrrolidine-pyrimidine structure with different substituents.
The uniqueness of this compound lies in its combination of the pyrrolidine, pyrimidine, and morpholine rings, which contribute to its diverse pharmacological activities and research applications.
Properties
Molecular Formula |
C12H19ClN4O |
|---|---|
Molecular Weight |
270.76 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H18N4O.ClH/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11;/h3-4,11,13H,1-2,5-9H2;1H |
InChI Key |
GTRRJVMFWGQQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


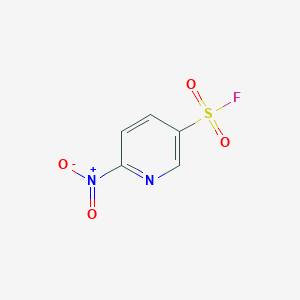


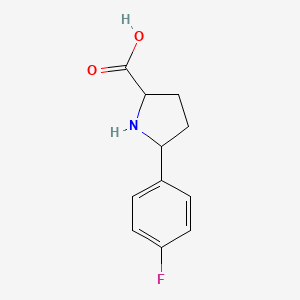

![tert-Butyl N-{[3-(propylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13260800.png)
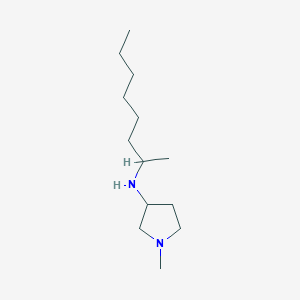
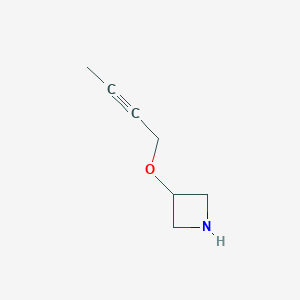
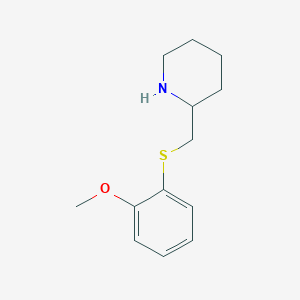
![2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260822.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)

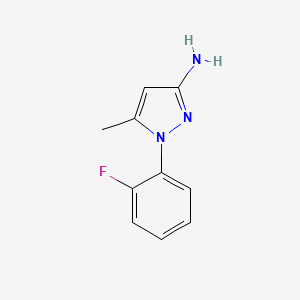
![1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13260838.png)
